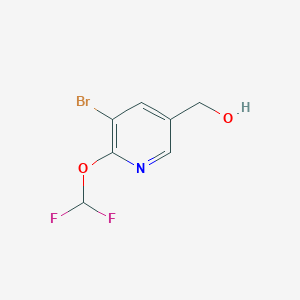

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSQAWJMOLVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236806 | |

| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231673-76-8 | |

| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2231673-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Functionalization via Nucleophilic Substitution and Hydroxymethylation

Method Overview:

This approach involves the initial substitution of the pyridine ring with bromine and the difluoromethoxy group, followed by hydroxymethylation at the 3-position of the pyridine ring.

Step 1: Bromination of Pyridine Derivative

Starting from a suitably substituted pyridine, bromination occurs at the 5-position using electrophilic bromination reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids under controlled conditions.

Data Reference: Similar bromination protocols are detailed in patent CN111777549A, which describes bromination of pyridine derivatives under mild conditions using NBS.Step 2: Introduction of the Difluoromethoxy Group

The difluoromethoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halogen) on the pyridine ring with difluoromethylating reagents such as difluoromethylating agents or via nucleophilic aromatic substitution (SNAr) with difluoromethyl phenols or similar precursors.

Research Findings: The synthesis of difluoromethoxy-substituted pyridines often employs reagents like difluoromethyl bromide or difluoromethyl sulfonates under basic conditions.Step 3: Hydroxymethylation at the 3-Position

The hydroxymethyl group is introduced via formaldehyde or paraformaldehyde in the presence of acids or bases, facilitating electrophilic addition or substitution at the pyridine ring's 3-position.

Note: The process is similar to the hydroxymethylation of pyridine derivatives described in the literature, where formaldehyde acts as the electrophile.

- Mild reaction conditions

- Use of readily available reagents

- High regioselectivity achievable with proper directing groups

Multi-step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Oxidation

Method Overview:

This method involves constructing the pyridine core with the desired substituents through nucleophilic aromatic substitution, followed by oxidation to introduce the hydroxymethyl group.

Step 1: Synthesis of 5-Bromo-6-(difluoromethoxy)pyridine

Starting from 3-bromo-6-chloropyridine, nucleophilic substitution with a difluoromethoxy anion (generated in situ from difluoromethyl precursors) replaces the chloro group with the difluoromethoxy group.

Research Data: Similar substitution reactions are described in patent CN111303020A, where chloropyridines undergo nucleophilic substitution with difluoromethoxy reagents under basic conditions.Step 2: Hydroxymethylation at the 3-Position

The pyridine derivative is then subjected to hydroxymethylation using formaldehyde or paraformaldehyde in an acidic or basic medium, targeting the 3-position.

Reaction Conditions: Typically, formaldehyde is added in excess, with catalysts such as acid or base, at ambient or slightly elevated temperatures.Step 3: Purification and Characterization

The final product is purified by column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry.

- Modular approach allowing for stepwise optimization

- Suitable for scale-up and industrial synthesis

Synthesis via Diazotization and Electrophilic Substitution

Method Overview:

This approach utilizes diazotization of amino precursors followed by electrophilic substitution to install the hydroxymethyl group.

Step 1: Diazotization of 3-Amino-5-bromopyridine

The amino group at the 3-position is diazotized using sodium nitrite in acidic conditions at low temperature, forming a diazonium salt.Step 2: Electrophilic Substitution with Formaldehyde or Derivatives

The diazonium salt reacts with formaldehyde or similar electrophiles, resulting in hydroxymethylation at the 3-position.

Research Reference: Similar diazotization and substitution reactions are detailed in the synthesis of pyridine derivatives in organic chemistry literature.Step 3: Introduction of Difluoromethoxy Group

The difluoromethoxy group can be introduced in a subsequent step via nucleophilic substitution on the pyridine ring or by using difluoromethylating reagents.

- High regioselectivity

- Well-established reaction conditions

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Main Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Functionalization | Pyridine derivatives, formaldehyde | NBS, difluoromethyl reagents | Mild, room temperature | High regioselectivity | Multi-step, reagent availability |

| Nucleophilic Substitution & Oxidation | 3-bromo-6-chloropyridine | Difluoromethyl reagents, formaldehyde | Mild to moderate | Modular, scalable | Multiple steps, purification |

| Diazotization & Electrophilic Substitution | 3-amino-5-bromopyridine | Sodium nitrite, formaldehyde | Low temperature diazotization | High regioselectivity | Sensitive to reaction conditions |

The synthesis of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol can be achieved through various strategies, each with specific advantages suited to different scales and purposes. The most promising methods involve nucleophilic substitution reactions on suitably substituted pyridine cores, followed by hydroxymethylation or difluoromethoxy group introduction. These approaches leverage well-established organic reactions such as SNAr, diazotization, and electrophilic substitution, supported by recent patent disclosures and research findings.

Note: For industrial applications, optimizing reaction conditions to maximize yield and purity while minimizing by-products is essential. The choice of method ultimately depends on available starting materials, desired scale, and specific functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: The major products include (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)aldehyde and (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)carboxylic acid.

Reduction: The major product is (6-(Difluoromethoxy)pyridin-3-yl)methanol.

Scientific Research Applications

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their properties:

Physicochemical Properties

- In contrast, (6-Bromo-2-methoxypyridin-3-yl)methanol’s methoxy group may confer higher solubility in polar solvents .

- Thermal Stability : Brominated pyridines generally exhibit moderate thermal stability, but fluorinated analogs like the target compound may degrade at lower temperatures due to C-F bond lability .

Research Findings and Trends

Recent studies emphasize the role of fluorinated pyridines in drug discovery. For example:

- Metabolic Stability : Difluoromethoxy-substituted pyridines show 2–3-fold longer half-lives in vivo compared to methoxy analogs, attributed to reduced cytochrome P450 metabolism .

- Structure-Activity Relationships (SAR) : In pesticidal applications, bromine at the 5-position of pyridine enhances target binding, while trifluoromethyl groups improve soil persistence .

Biological Activity

(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of 227.04 g/mol. The presence of bromine and difluoromethoxy groups enhances its chemical properties, including solubility and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group increases lipophilicity, facilitating the compound's ability to cross cell membranes and reach intracellular targets. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism likely involves the inhibition of key enzymes involved in cell proliferation.

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, targeting specific pathogens through enzyme inhibition.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for enzymes like histone deacetylases (HDACs), which are crucial in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on SIK Inhibitors : A study demonstrated that modifications in pyridine derivatives can enhance selectivity and potency against specific kinases, suggesting that similar structural modifications in this compound could yield promising results in targeting cancer pathways .

- Fluorination Impact : Research highlighted that fluorinated compounds often exhibit improved potency in biological assays. For instance, fluorinated analogs showed enhanced cytotoxicity against human cancer cell lines compared to non-fluorinated counterparts, indicating a trend that may apply to this compound as well .

Data Table: Biological Activities

Q & A

Basic: What are the key considerations for designing a synthetic route to (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol?

A viable synthetic strategy involves sequential functionalization of the pyridine core. First, introduce the bromo and difluoromethoxy groups via nucleophilic aromatic substitution (SNAr) under controlled conditions. For example, fluorination reactions using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) are effective for introducing fluorine-containing substituents . Subsequent reduction of a ketone intermediate (e.g., using LiAlH4 or NaBH4 in methanol) yields the methanol moiety. Ensure anhydrous conditions during reduction to avoid side reactions. Validate each step with thin-layer chromatography (TLC) and NMR monitoring .

Basic: How can the structure of this compound be confirmed spectroscopically?

- 1H/13C NMR : Key signals include:

- A singlet for the difluoromethoxy group (δ ~6.0–6.5 ppm in 1H NMR, split into a triplet due to 19F coupling).

- The methanol proton (δ ~4.5 ppm, broad singlet) and adjacent pyridine protons (δ ~8.0–8.5 ppm).

- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]+ matching the molecular weight (C7H5BrF2NO2: ~264.98 g/mol). Fragmentation patterns should confirm the bromine isotope signature (1:1 ratio for M and M+2 peaks) .

- IR Spectroscopy : O–H stretch (~3200–3400 cm⁻¹) and C–F stretches (~1100–1250 cm⁻¹) .

Advanced: How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The difluoromethoxy group is a strong electron-withdrawing group (EWG) due to the inductive effect of fluorine atoms. This activates the pyridine ring for Suzuki-Miyaura coupling at the bromo position by increasing the electrophilicity of the adjacent carbon. However, steric hindrance from the –OCHF2 group may slow reactions requiring bulky palladium catalysts. Optimize using Pd(PPh3)4 with a 10 mol% loading and Cs2CO3 as a base in THF/water (3:1) at 80°C .

Advanced: What experimental pitfalls arise in crystallizing this compound, and how can they be resolved?

This compound may form polymorphs or co-crystals due to hydrogen bonding between the methanol –OH and pyridine nitrogen. To obtain single crystals:

- Use slow evaporation in a 1:1 ethanol/dichloromethane mixture.

- If twinning occurs, employ the SHELXL software for refinement, leveraging its robust handling of high-resolution data and twin-law corrections .

- Validate the structure with residual density plots (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Basic: What purification methods are optimal for isolating this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (30:70) to separate polar impurities. The product typically elutes at Rf ~0.4.

- Recrystallization : Dissolve in warm ethanol and cool to −20°C for 12 hours. Filter under reduced pressure to remove residual solvents .

Advanced: How can contradictory NOESY data for this compound be interpreted?

Unexpected NOE correlations between the methanol proton and pyridine H-4 may indicate rotational flexibility of the difluoromethoxy group. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 60°C to assess conformational locking. If ambiguity persists, compare DFT-calculated conformational energies (e.g., B3LYP/6-31G*) with experimental data .

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Wear nitrile gloves and goggles due to potential skin/eye irritation from bromine and fluorine byproducts.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How does the difluoromethoxy group affect the compound’s metabolic stability in biological assays?

The –OCHF2 group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Compare half-life (t1/2) in liver microsome assays against non-fluorinated analogs. For example, in rat hepatocytes, fluorinated derivatives show <20% degradation after 60 minutes, versus >50% for methoxy analogs .

Basic: What analytical techniques differentiate this compound from its regioisomers?

- X-ray Crystallography : Definitive confirmation of substitution pattern.

- 19F NMR : The difluoromethoxy group shows a characteristic triplet (J ~250–300 Hz) distinct from other fluorine environments .

- HPLC : Use a C18 column with acetonitrile/water (55:45); retention time differences ≥2 minutes indicate regioisomerism .

Advanced: How can computational modeling guide the optimization of this compound’s solubility?

Perform COSMO-RS simulations to predict solubility in organic/aqueous mixtures. Adjust solvent polarity based on Hansen solubility parameters (δD, δP, δH). For instance, dimethylacetamide (DMAc) may improve solubility (predicted δ ~18 MPa1/2) compared to DMSO . Validate with experimental turbidity measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.